7-Dehydrocholesterol 5,6-oxide

Description

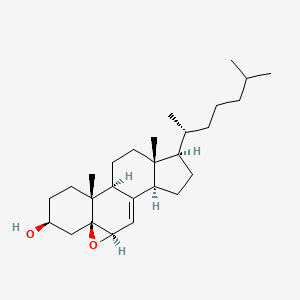

Structure

2D Structure

3D Structure

Properties

CAS No. |

95841-71-7 |

|---|---|

Molecular Formula |

C27H44O2 |

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,2R,5S,7S,9R,12R,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-10-en-5-ol |

InChI |

InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h15,17-19,21-24,28H,6-14,16H2,1-5H3/t18-,19+,21-,22+,23+,24-,25-,26-,27-/m1/s1 |

InChI Key |

HQJPDAPYXZGRSF-RMXJHBPESA-N |

SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=C[C@@H]4[C@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC4C5(C3(CCC(C5)O)C)O4)C |

Synonyms |

7-dehydrocholesterol 5,6-epoxide 7-dehydrocholesterol 5,6-oxide 7-DHCO |

Origin of Product |

United States |

Biosynthesis and Formation Pathways of 7 Dehydrocholesterol 5,6 Oxide

Precursor Relationship: 7-Dehydrocholesterol (B119134) as the Substrate

7-Dehydrocholesterol (7-DHC) is the direct biosynthetic precursor to 7-Dehydrocholesterol 5,6-oxide. ontosight.ai 7-DHC is an intermediate in the final step of cholesterol biosynthesis, where it is converted to cholesterol by the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.govwikipedia.org However, due to its conjugated diene system, 7-DHC is highly susceptible to oxidation, leading to the formation of various oxysterols, including this compound. mdpi.comtandfonline.com This high reactivity is attributed to the planarity of its conjugated system and the well-aligned allylic C-H bonds, which facilitate both hydrogen atom abstraction and peroxyl radical addition. mdpi.comwashington.edu

In certain genetic disorders, such as Smith-Lemli-Opitz syndrome (SLOS), a deficiency in the DHCR7 enzyme leads to an accumulation of 7-DHC in tissues and fluids. nih.govmdpi.com This elevated level of 7-DHC increases its availability as a substrate for oxidation, resulting in higher concentrations of its derivatives, including this compound. nih.govnih.gov

Mechanisms of Formation

The formation of this compound from 7-DHC primarily occurs through non-enzymatic pathways involving free radicals and reactive oxygen species.

Non-Enzymatic Free Radical Oxidation and Peroxyl Radical Addition

The oxidation of 7-DHC is a complex process that can be initiated by free radicals. tandfonline.comnih.gov The mechanism involves the addition of peroxyl radicals to the conjugated diene of 7-DHC. mdpi.com This process is a key pathway in lipid peroxidation. mdpi.comnih.gov The attack by a peroxyl radical on the 7-DHC molecule leads to the formation of an allylic radical, which is stabilized. mdpi.com Subsequent reactions result in the formation of the epoxide ring across the 5,6-double bond, yielding this compound. mdpi.comwashington.edu Studies have shown that the 5α,6α-epoxide is a major product of the free radical oxidation of 7-DHC. nih.gov

Role of Reactive Oxygen Species in Epoxide Generation

Reactive oxygen species (ROS), which include superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, are known to be involved in the oxidation of cholesterol and its precursors. researchgate.netnih.gov These highly reactive molecules can initiate the free radical chain reactions that lead to the formation of oxysterols. researchgate.net While the direct enzymatic epoxidation of 7-DHC to its 5,6-oxide has not been definitively established, the involvement of ROS in the non-enzymatic formation is well-documented. nih.govnih.gov The generation of ROS within biological systems can thus contribute to the in vivo formation of this compound from the abundant 7-DHC substrate. nih.gov

Isomeric Forms and Stereochemistry (e.g., 5α,6α- and 5β,6β-epoxides)

The epoxidation of the 5,6-double bond of 7-dehydrocholesterol can result in the formation of two primary stereoisomers: the 5α,6α-epoxide and the 5β,6β-epoxide. acs.org The stereochemistry of the epoxide ring is crucial as it influences the biological activity and subsequent metabolic fate of the molecule.

Direct epoxidation of 7-dehydrocholesterol, for instance with a peracid in a buffered aqueous solution, has been shown to stereoselectively produce the 5α,6α-oxide in good yield. researchgate.net The synthesis of the 5β,6β-oxide has proven to be more challenging. acs.orgresearchgate.net

Both the 5α,6α- and 5β,6β-epoxides of cholesterol can be hydrolyzed by the enzyme cholesterol-5,6-epoxide hydrolase (ChEH) to form cholestane-3β,5α,6β-triol. nih.govuniprot.org It has been noted that the 7-DHC 5β,6β-epoxide can act as a mechanism-based inhibitor of rat microsomal cholesterol epoxide hydrolase. mdpi.com The stereochemistry of the epoxide ring can dictate the outcome of enzymatic reactions, potentially leading to either hydrolysis or covalent modification of the enzyme's active site. mdpi.com

Table of Isomeric Forms:

| Isomer Name | Stereochemistry | Formation Pathway |

|---|---|---|

| 7-Dehydrocholesterol 5α,6α-oxide | Epoxide ring on the α-face | Major product of free radical oxidation nih.govmdpi.com, direct peracid epoxidation researchgate.net |

Metabolism and Enzymatic Transformations of 7 Dehydrocholesterol 5,6 Oxide

Enzymatic Hydrolysis by Cholesterol Oxide Hydrolase

A primary metabolic route for 7-Dehydrocholesterol (B119134) 5,6-oxide is its hydrolysis by the enzyme cholesterol oxide hydrolase (ChEH). nih.govdoi.org This enzyme catalyzes the opening of the epoxide ring, a crucial step in the further metabolism of this compound.

Cholesterol oxide hydrolase exhibits a notable specificity for its substrates, distinguishing it from other epoxide hydrolases, such as the xenobiotic microsomal epoxide hydrolase. nih.govpsu.edu Research has shown that xenobiotic microsomal epoxide hydrolase is not inhibited or inactivated by 7-Dehydrocholesterol 5,6-oxide, highlighting the distinct catalytic mechanism of cholesterol oxide hydrolase. nih.govdoi.orgpsu.edu This specificity suggests that cholesterol oxide hydrolase is tailored to handle endogenous sterol epoxides. The enzyme appears to hydrolyze its substrates through a mechanism involving a positively charged transition state. nih.govdoi.orgpsu.edu

Kinetic studies have demonstrated that 7-Dehydrocholesterol 5,6-beta-oxide acts as a mechanism-based inhibitor of rat liver microsomal cholesterol oxide hydrolase, meaning it covalently modifies and inactivates the enzyme. nih.govdoi.org This inactivation is presumed to occur at the active site, as it can be blocked by a competitive inhibitor of the enzyme. nih.govdoi.org The inactivation process follows first-order kinetics, and saturation kinetics are observed, indicating a specific interaction between the inhibitor and the enzyme. nih.govdoi.org

The kinetic parameter for inactivation, kinac, has been determined to be approximately (2.83 +/- 0.43) x 10-3 s-1. nih.govdoi.org This value was consistent whether measured by the loss of catalytic activity or by the incorporation of a radiolabeled form of the inhibitor into the microsomal protein. nih.govdoi.org

Table 1: Kinetic Parameters of Cholesterol Oxide Hydrolase Inactivation by 7-Dehydrocholesterol 5,6-beta-oxide

| Parameter | Value | Measurement Method |

| kinac | (2.83 +/- 0.43) x 10-3 s-1 | Loss of catalytic activity & Incorporation of radiolabel |

This table summarizes the determined kinetic constant for the inactivation of cholesterol oxide hydrolase.

Downstream Metabolites Derived from this compound

The enzymatic hydrolysis of this compound is a gateway to the formation of several downstream metabolites. These products are key components of the complex oxysterol profile found in various biological systems.

One of the significant downstream metabolites is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO). nih.govnih.gov The formation of DHCEO is proposed to proceed through the intermediate 5α,6α-epoxycholest-7-en-3β-ol, a primary product of 7-DHC free radical oxidation. nih.govresearchgate.net This epoxide is then converted to DHCEO. nih.gov Studies have shown that DHCEO is a major metabolite observed in cells and in vivo, despite being a minor product of 7-DHC autoxidation in solution. nih.gov This suggests an efficient biological conversion process. nih.gov DHCEO has been identified as a biomarker for 7-DHC oxidation in various cell and animal models of Smith-Lemli-Opitz syndrome (SLOS), a disorder characterized by the accumulation of 7-DHC. nih.govnih.govnih.gov

Another important downstream metabolite is 7-cholesten-3β,5α,6β-triol. nih.gov This triol is formed through the ring-opening of the epoxide in this compound. nih.gov Evidence suggests that 7-cholesten-3β,5α,6β-triol is a precursor to DHCEO. nih.govresearchgate.net The conversion of cholesterol 5,6-epoxide to cholesta-3β,5α,6β-triol by cholesterol oxide hydrolase is a well-established reaction, and a similar mechanism is proposed for the 7-dehydrocholesterol derivative. nih.gov

Intermediary Role in Complex Oxysterol Profiles

This compound and its metabolites are integral components of the complex oxysterol profiles found in biological systems, particularly under conditions of elevated 7-DHC levels, such as in SLOS. nih.govmdpi.comelifesciences.org The primary oxysterols formed from the autoxidation of 7-DHC are biologically active, and their subsequent metabolism leads to a diverse array of secondary oxysterols. nih.gov The main metabolic transformations include the reduction of endoperoxides, the opening of epoxide rings, and the oxidation of allylic alcohols. nih.gov The identification of metabolites like DHCEO and 7-cholesten-3β,5α,6β-triol in cells and tissues underscores the role of this compound as a key intermediate in the generation of a complex oxysterol signature associated with 7-DHC peroxidation. nih.govresearchgate.net

Biological Significance and Mechanistic Roles of 7 Dehydrocholesterol 5,6 Oxide and Its Metabolites

Cellular and Molecular Mechanisms

The accumulation of 7-DHC and its oxysterol derivatives, including metabolites of 7-Dehydrocholesterol (B119134) 5,6-oxide, triggers a cascade of cellular and molecular events that disrupt normal development and cellular function. These oxysterols have been shown to be biologically active, influencing cell viability, morphology, and gene expression at micromolar concentrations.

Modulation of Gene Expression Profiles

The presence of 7-DHC-derived oxysterols significantly alters the transcriptional landscape of cells. In conditions modeling SLOS, where these oxysterols accumulate, thousands of genes show differential expression. nih.gov Research on human neural progenitor cells (hNPCs) with DHCR7 mutations revealed 2,357 significantly differentially expressed genes—1,072 upregulated and 1,285 downregulated. nih.gov

Pathway analysis of these altered genes indicates that key cellular processes are affected. The most impacted signaling pathways include those crucial for cell growth, proliferation, and survival. nih.gov Studies in Neuro2a cells treated with 7-DHC oxysterols confirm that genes involved in lipid biosynthesis and cell proliferation are among the most affected. biorxiv.org

Table 1: Key Signaling Pathways Affected by Altered Gene Expression in SLOS hNPCs

| Signaling Pathway | Significance | Reference |

|---|---|---|

| PI3K-Akt Signaling | High | nih.gov |

| MAPK Signaling | High | nih.gov |

This table summarizes the major signaling pathways impacted by gene expression changes in human neural progenitor cells with DHCR7 mutations, leading to the accumulation of 7-DHC and its oxysterols.

Influence on Cell Proliferation and Differentiation

Metabolites of 7-Dehydrocholesterol 5,6-oxide exert a profound influence on the balance between cell proliferation and differentiation, particularly in neural precursor cells. The accumulation of the 7-DHC-derived oxysterol DHCEO leads to a decrease in the proliferation and self-renewal of cortical neural precursors. nih.govnih.gov This is characterized by an increased cell cycle exit and a lower proliferation index, as measured by markers like Ki67. nih.govnih.gov

Concurrently, these oxysterols promote aberrant and premature neurogenesis, which is the process of neural precursor cells differentiating into neurons. nih.govnih.gov This premature differentiation depletes the pool of precursor cells, ultimately resulting in a thinner cerebral cortex and abnormal cortical layering. nih.gov In cultured Neuro2a cells, treatment with 7-DHC oxysterols induces significant morphological changes indicative of differentiation, such as the expression of the neuron-specific marker β III tubulin. nih.gov

Table 2: Effects of 7-DHC-Derived Oxysterols on Neural Precursor Cells

| Cellular Process | Observed Effect | Consequence | References |

|---|---|---|---|

| Proliferation | Decreased | Depletion of precursor cell pool | nih.gov, nih.gov |

| Cell Cycle | Accelerated exit | Reduced number of dividing cells | nih.gov |

| Differentiation | Premature neurogenesis | Abnormal cortical development | nih.gov, nih.gov, nih.gov |

This table outlines the documented effects of 7-DHC oxysterols on the proliferation and differentiation of neural precursor cells.

Effects on Cellular Signaling Pathways

The broad effects of this compound and its metabolite DHCEO on gene expression and cell fate are mediated through the specific modulation of several key intracellular signaling pathways.

A primary mechanism by which the 7-DHC metabolite DHCEO exerts its effects is by initiating crosstalk between the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB. nih.govnih.gov DHCEO, which is structurally similar to other oxysterols known to activate GR, causes hyperactivation of both GR and TrkB in cortical neural precursors. nih.govnih.gov This aberrant activation is a critical step that leads to the downstream signaling events responsible for premature neurogenesis. nih.gov The neurogenic defects caused by DHCR7 loss can be rescued by inhibiting GR activation, highlighting the central role of this receptor in mediating the pathological effects of DHCEO. nih.govnih.gov

The hyperactivation of GR and TrkB by DHCEO directly triggers the downstream Mitogen-activated protein kinase kinase (MEK)-Extracellular signal-regulated kinase (ERK)-CCAAT/enhancer-binding protein (C/EBP) signaling pathway. nih.govnih.govelifesciences.org This pathway is essential for normal neurogenesis during embryonic development. nih.gov However, its hyperactivation by DHCEO leads to the accelerated cell cycle exit and premature differentiation of neural precursors, contributing to the neurogenic defects observed in SLOS models. nih.govnih.gov

The accumulation of 7-DHC and its metabolites also impacts the Wnt/β-catenin signaling pathway. In induced pluripotent stem cells derived from SLOS patients, the buildup of 7-DHC has been found to inhibit the Wnt/β-catenin pathway, which contributes to premature neuronal specification. biorxiv.orgelifesciences.org The mechanism for the metabolite DHCEO appears to be indirect; its activation of the glucocorticoid receptor (GR) is a key factor. elifesciences.org Activation of GR has been demonstrated in other biological systems to inhibit Wnt/β-catenin signaling, suggesting a model where DHCEO-induced GR activation leads to the downstream suppression of this critical developmental pathway. biorxiv.orgelifesciences.org Other oxysterols have also been shown to inhibit the Wnt/β-catenin pathway through Liver X Receptors (LXRs). nih.gov

Hedgehog (Hh) Signaling Pathway Modulation (e.g., Smoothened inhibition)

7-Dehydrocholesterol (7-DHC) and its oxidative metabolites, including this compound, play a significant role in modulating the Hedgehog (Hh) signaling pathway. pnas.orgelifesciences.orgresearchgate.net The Hh pathway is crucial for embryonic development, and its disruption can lead to severe malformations. pnas.orgfrontiersin.org

A key component of the Hh pathway is the transmembrane protein Smoothened (Smo). pnas.orgpnas.org Research indicates that B-ring oxysterols derived from 7-DHC, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), act as antagonists to the Hh pathway by inhibiting the activation of Smoothened. pnas.orgresearchgate.net This inhibition occurs through a mechanism distinct from other known Smoothened modulators. pnas.org

The accumulation of 7-DHC and its derivatives, as seen in the genetic disorder Smith-Lemli-Opitz syndrome (SLOS), is believed to contribute to the diminished Hh pathway activity observed in this condition. pnas.orgelifesciences.org Studies have shown that depleting endogenous 7-DHC can enhance the activation of the Hh pathway by an agonist. pnas.org Conversely, the addition of DHCEO, which is found at significantly higher levels in the brains of SLOS animal models, blocks Hh signaling. pnas.orgpnas.org This suggests that the accumulation of these 7-DHC derivatives is at least partially responsible for the developmental abnormalities associated with SLOS that resemble those seen with deficient Hh signaling. pnas.orgelifesciences.org

The table below summarizes the key molecules involved in the modulation of the Hedgehog signaling pathway by 7-DHC and its metabolites.

| Molecule | Role in Hedgehog Signaling | Mechanism of Action |

| 7-Dehydrocholesterol (7-DHC) | Precursor to inhibitory oxysterols | Accumulation leads to the formation of Hh pathway antagonists. pnas.orgelifesciences.org |

| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Antagonist | Inhibits the activation of Smoothened (Smo). pnas.orgresearchgate.netnih.gov |

| Smoothened (Smo) | Essential signal transducer | Its activation is blocked by 7-DHC-derived oxysterols. pnas.orgpnas.org |

Participation in Oxidative Stress and Cellular Redox Balance

7-Dehydrocholesterol (7-DHC) is highly susceptible to free radical oxidation, a characteristic that implicates it and its epoxide metabolite, this compound, in processes of oxidative stress and cellular redox balance. elifesciences.orgnih.govnih.gov The rate at which 7-DHC undergoes autoxidation is remarkably high, making it one of the most reactive organic molecules known to sustain an oxidative free radical chain reaction. nih.gov This high reactivity leads to the formation of a diverse array of oxysterols. nih.govresearchgate.netwashington.edu

The accumulation of 7-DHC, as occurs in Smith-Lemli-Opitz syndrome (SLOS), creates a state of increased oxidative stress. nih.govnih.gov For instance, elevated levels of 7-DHC have been linked to increased photosensitivity to UVA radiation in SLOS patients, a phenomenon associated with the activation of NADPH oxidase and subsequent oxidative stress in skin cells. nih.govnih.gov In animal models of SLOS, the build-up of 7-DHC and the resulting lipid peroxides contribute to conditions like retinal degeneration. nih.govresearchgate.net

Interestingly, while being a source of oxidative stress, 7-DHC can also exhibit protective effects against certain types of oxidative damage. Studies have shown that 7-DHC can protect membrane phospholipids (B1166683) from oxidation induced by free radicals. usp.br In the presence of 7-DHC, membranes show less rupture and release of their internal contents when exposed to oxidative conditions. usp.br This is attributed to the high reactivity of 7-DHC with free radicals, which effectively inhibits the peroxidation of phospholipids. usp.br

The table below outlines the dual role of 7-DHC in oxidative processes.

| Aspect | Finding | Implication |

| Pro-oxidant Activity | Highly susceptible to autoxidation, forming numerous oxysterols. nih.govwashington.edu | Increased oxidative stress in conditions with high 7-DHC levels, such as SLOS. nih.govnih.gov |

| Pro-oxidant Activity | Linked to UVA-induced oxidative stress in keratinocytes. nih.govnih.gov | Contributes to photosensitivity observed in SLOS patients. nih.govnih.gov |

| Protective Activity | Protects membrane phospholipids from free radical-induced oxidation. usp.br | Can prevent certain forms of oxidative damage to cell membranes. usp.br |

| Protective Activity | Inhibits lipid peroxidation and subsequent membrane permeabilization. usp.brsemanticscholar.org | May play a role in mitigating specific types of cellular damage. usp.br |

Interaction with Cellular Macromolecules

Covalent Modification of Proteins

This compound and other oxidation products of 7-DHC can act as electrophiles, enabling them to form covalent adducts with proteins. nih.govmdpi.com This modification of the proteome is a significant consequence of the accumulation of 7-DHC and its metabolites. nih.gov

Research using alkynyl surrogates of lipids to probe protein adduction has demonstrated that 7-DHC leads to more extensive protein modification compared to other lipids like arachidonic acid, linoleic acid, and cholesterol. nih.gov This trend aligns with the known rates of lipid peroxidation, where 7-DHC is exceptionally reactive. nih.gov

In cellular models of Smith-Lemli-Opitz syndrome (SLOS), which are characterized by deficient 7-DHC reductase activity and subsequent 7-DHC accumulation, there is a notable increase in protein adduction by 7-DHC derivatives. nih.gov Model studies have further confirmed that a peroxidation product of 7-DHC is responsible for this covalent modification of proteins. nih.gov The formation of these electrophilic sterols that can alter the proteome is hypothesized to be a contributing factor to the complex pathology of SLOS. nih.gov

Specifically, 7-Dehydrocholesterol 5,6 beta-oxide has been shown to covalently modify and inactivate the enzyme cholesterol oxide hydrolase in rat liver microsomes. nih.govdoi.org This inactivation is believed to occur at the active site of the enzyme, as it can be blocked by a competitive inhibitor. nih.govdoi.org The kinetics of this process follow a first-order reaction, indicating a direct and specific interaction. nih.govdoi.org

| Finding | Experimental Approach | Significance |

| Increased protein adduction by 7-DHC derivatives in SLOS model cells. nih.gov | Use of alkynyl-7-DHC probes and streptavidin Western blotting. nih.gov | Suggests that covalent protein modification contributes to SLOS pathology. nih.gov |

| 7-DHC peroxidation product covalently modifies proteins. nih.gov | Model peptide and protein adduction studies. nih.gov | Confirms the mechanism of protein damage by 7-DHC metabolites. |

| 7-Dehydrocholesterol 5,6 beta-oxide inactivates cholesterol oxide hydrolase. nih.govdoi.org | Kinetic analysis of enzyme inactivation and radiolabeled inhibitor incorporation. nih.govdoi.org | Demonstrates a specific molecular target and mechanism of action for a 7-DHC epoxide. |

Impact on Membrane Structure and Function (indirect via 7-DHC)

The accumulation of 7-dehydrocholesterol (7-DHC), the precursor to this compound, has an indirect but significant impact on the structure and function of cellular membranes. Cholesterol is a critical component of membrane lipid "rafts," which are specialized microdomains enriched in sphingolipids and cholesterol. nih.gov These rafts play a crucial role in various cellular processes, including signal transduction. nih.gov

Studies have shown that 7-DHC is incorporated into membrane rafts with an efficiency comparable to that of cholesterol. nih.gov Both in vitro and in vivo experiments have demonstrated that 7-DHC can effectively form these detergent-resistant membrane domains. nih.gov However, while 7-DHC can substitute for cholesterol in the formation of rafts, the resulting rafts have an altered protein composition. nih.gov This suggests that the change in the sterol component of the raft perturbs its protein content, which could have functional consequences. nih.gov

Molecular dynamics simulations have provided further insights into the effects of 7-DHC on membrane properties. These studies indicate that both cholesterol and 7-DHC have a similar ability to condense and order lipid bilayers. researchgate.netnih.gov This ordering effect increases with higher concentrations of the sterols. researchgate.netnih.gov However, other simulations have suggested that the influence of 7-DHC on saturated lipid bilayers is substantially different from that of cholesterol, with cholesterol having a greater capacity to form ordered regions. nih.gov The membrane-ordering properties of different sterols appear to be related to their tilt within the membrane, with a smaller tilt corresponding to more ordered lipids. nih.gov

| Aspect | Finding | Implication |

| Raft Formation | 7-DHC is incorporated into membrane rafts as efficiently as cholesterol. nih.gov | 7-DHC can physically replace cholesterol in these microdomains. |

| Raft Composition | Brain rafts containing 7-DHC as the dominant sterol have an altered protein composition. nih.gov | The functional integrity of lipid rafts may be compromised in the presence of high 7-DHC levels. |

| Membrane Ordering | Cholesterol and 7-DHC have a similar ability to condense and order membranes. researchgate.netnih.gov | The basic structural properties of the membrane may be largely maintained. |

| Membrane Ordering | Cholesterol is more effective than 7-DHC in forming ordered regions in saturated lipid bilayers. nih.gov | The fine structure and organization of specific membrane domains may be altered. |

| Membrane Dipole Field | Cholesterol and 7-DHC influence the membrane dipole electric field in a similar manner. acs.org | The overall electrostatic properties at the membrane interface are comparable. |

Mechanistic Implications in Pathophysiological Processes

Role in Smith-Lemli-Opitz Syndrome (SLOS) Pathophysiology

Smith-Lemli-Opitz syndrome (SLOS) is a genetic disorder caused by mutations in the gene for 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-dehydrocholesterol (7-DHC) to cholesterol. elifesciences.orgnih.govwikipedia.org This enzymatic defect leads to an accumulation of 7-DHC and its various metabolites, including this compound, and a deficiency of cholesterol. elifesciences.orgfrontiersin.orgnih.gov The pathophysiology of SLOS is complex, arising from both the lack of cholesterol and the toxic effects of the accumulated 7-DHC and its derivatives. pnas.orgnih.gov

The accumulation of 7-DHC leads to the formation of a variety of oxysterols through free radical oxidation. elifesciences.orgnih.gov These oxysterols, including 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), have been shown to be biologically active and are considered critical contributors to the neurological and developmental defects seen in SLOS. elifesciences.orgnih.gov For instance, DHCEO has been found to cause premature neurogenesis and depletion of the cortical precursor pool in mouse and human cell models, potentially by interfering with glucocorticoid and neurotrophin receptor signaling. elifesciences.org Furthermore, neurons have been shown to be significantly more susceptible to the cytotoxic effects of a mixture of 7-DHC-derived oxysterols than glial cells. nih.gov

A key aspect of SLOS pathophysiology is the disruption of the Hedgehog (Hh) signaling pathway. pnas.orgfrontiersin.org As discussed previously, 7-DHC-derived oxysterols like DHCEO inhibit the essential Hh pathway component Smoothened. pnas.orgresearchgate.net This inhibition is thought to be a major contributor to the developmental malformations observed in SLOS, which bear a striking resemblance to those seen in individuals with mutations in Hh pathway components. pnas.orgfrontiersin.org

The high reactivity of 7-DHC towards oxidation also implicates oxidative stress in the pathology of SLOS. nih.govnih.gov The formation of lipid peroxides and other reactive species can lead to cellular damage, as evidenced by retinal degeneration in animal models of the disease. nih.govresearchgate.net Additionally, the covalent modification of proteins by electrophilic 7-DHC oxidation products represents another layer of molecular pathology in SLOS. nih.gov

| Pathophysiological Mechanism | Key Molecules/Processes | Consequence in SLOS |

| Hedgehog Signaling Inhibition | 7-DHC, DHCEO, Smoothened | Developmental malformations resembling those in Hh pathway defects. pnas.orgfrontiersin.org |

| Oxysterol-Induced Neurotoxicity | 7-DHC-derived oxysterols (e.g., DHCEO) | Premature neurogenesis, depletion of neural precursors, neuronal cell death. elifesciences.orgnih.gov |

| Oxidative Stress | 7-DHC, lipid peroxides, reactive oxygen species | Cellular damage, contributing to conditions like retinal degeneration. nih.govnih.govresearchgate.net |

| Covalent Protein Modification | Electrophilic 7-DHC oxidation products | Altered protein function, contributing to the overall complex pathology. nih.gov |

| Altered Membrane Properties | 7-DHC, cholesterol | Disrupted lipid raft protein composition and potentially altered membrane function. nih.gov |

Modulation of Programmed Cell Death Mechanisms (e.g., Ferroptosis)

The role of 7-DHC and its oxides in programmed cell death is complex, with recent studies highlighting a dual function, particularly in relation to ferroptosis, an iron-dependent form of cell death driven by lipid peroxidation. nih.govresearchgate.net On one hand, 7-DHC itself has been identified as an endogenous suppressor of ferroptosis. nih.govnih.gov Its unique conjugated 5,7-diene structure allows it to act as a potent radical-trapping antioxidant, effectively shielding phospholipids in cell membranes from the autoxidation that initiates ferroptosis. nih.govnih.govoup.com

Conversely, the oxidation of 7-DHC gives rise to oxysterols that can be cytotoxic and promote cell death. researchgate.netnih.gov The accumulation of 7-DHC-derived oxysterols has been shown to reduce cell viability in a dose- and time-dependent manner in neuronal cells. nih.gov Specifically in the context of ferroptosis, the induction of this cell death pathway leads to an increase in the oxidation product of 7-DHC, 3β, 5α-dihydroxycholest-7-en-6-one (DHCEO). oup.com This suggests that while 7-DHC can protect against ferroptosis, its own oxidation contributes to a pro-death cellular environment. Therefore, the balance between 7-DHC and its oxidized metabolites is a critical factor in determining a cell's sensitivity to ferroptosis. nih.gov The enzyme DHCR7, which converts 7-DHC to cholesterol, is considered a pro-ferroptotic gene because it reduces the available pool of protective 7-DHC. nih.govuniprot.org

Considerations in Other Cholesterol Biosynthesis Disorders

The pathological mechanisms involving 7-DHC 5,6-oxide and its metabolites are most extensively studied in Smith-Lemli-Opitz Syndrome (SLOS), which serves as a primary model for understanding the consequences of 7-DHC accumulation. researchgate.nettandfonline.com The neurological and developmental abnormalities in SLOS are attributed to both the deficiency of cholesterol and the toxicity of accumulated 7-DHC and its subsequent oxysterols. researchgate.netnih.gov The identification of DHCEO as a key biomarker for 7-DHC oxidation in SLOS models has provided a crucial tool for studying the disease's progression and testing potential therapeutic interventions, such as antioxidants. nih.gov

The high reactivity of 7-DHC toward free radical oxidation has led to the proposal that oxidative stress may be a contributing factor in other cholesterol biosynthesis disorders where sterol precursors with similar reactive structures might accumulate. washington.edutandfonline.com Peroxidation of 7-DHC results in one of the most diverse sets of oxysterol products known, and these molecules are biologically active, capable of altering gene expression and reducing cell proliferation. nih.govwashington.edu This suggests that any genetic disorder leading to the buildup of highly oxidizable sterol intermediates could potentially share a component of pathology driven by oxidative stress and the formation of cytotoxic oxysterols. washington.edutandfonline.com

Data Tables

Table 1: Research Findings on the Effects of 7-DHC-Derived Oxysterols

| Finding | Affected Process | Key Metabolite | Mechanism | Model System | Citation |

|---|---|---|---|---|---|

| Premature Neuronal Differentiation | Neurogenesis | DHCEO | Hyperactivation of GR and TrkB signaling | Murine/Human Cortical Precursors | nih.gov, elifesciences.org, nih.gov |

| Depletion of Precursor Cells | Neurogenesis | DHCEO | Accelerated differentiation of NPCs | Murine/Human Cortical Precursors | nih.gov, elifesciences.org |

| Reduced Cell Viability | Cell Survival | Oxysterol Mixture | Induction of differentiation and reduced proliferation | Neuro2a cells | nih.gov |

| Suppression of Ferroptosis | Programmed Cell Death | 7-DHC | Radical-trapping antioxidant activity | Cancer cell lines, HEK293T cells | oup.com, nih.gov, nih.gov |

Table 2: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| 7-Dehydrocholesterol | 7-DHC |

| This compound | 7-DHC 5,6-epoxide |

| 3β,5α-dihydroxycholest-7-en-6-one | DHCEO |

| Cholesterol | |

| 7-dehydrodesmosterol | 7-DHD |

| 8-dehydrocholesterol | 8-DHC |

| desmosterol | |

| 5α,6α-epoxycholest-7-en-3β-ol | |

| 7-cholesten-3β,5α,6β-triol | |

| 4a-hydroxy-7-DHC | |

| 4b-hydroxy-7-DHC |

Analytical and Research Methodologies for 7 Dehydrocholesterol 5,6 Oxide

Advanced Spectrometric Techniques for Detection and Quantification

Precise quantification of 7-DHC and its oxides is essential for research and diagnostics. Modern spectrometric methods offer the high sensitivity and specificity needed to measure these compounds in complex biological matrices.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful technique for analyzing oxysterols. In studies of 7-DHC oxidation, HPLC coupled with atmospheric pressure chemical ionization (APCI)-MS/MS has been employed to separate and identify various oxidation products. nih.gov For instance, after lipid extraction from cell or tissue samples, normal-phase HPLC can be used to separate different sterol species. The use of a silica (B1680970) column with a mobile phase like 10% 2-propanol in hexanes allows for the effective separation of these compounds before they are introduced into the mass spectrometer for detection and characterization. nih.gov The presence of specific oxides, such as 7-DHC 5α,6α-epoxide, can be confirmed through these methods. nih.gov

Isotope Dilution Mass Spectrometry (MS) with Deuterated Standards

Isotope dilution mass spectrometry is the gold standard for accurate quantification of analytes in biological samples. This method involves "spiking" a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. uclouvain.be For the analysis of 7-DHC and its derivatives, deuterated standards (d7-standards) are synthesized and used. nih.gov For example, d7-7-DHC can be used as an internal standard for quantifying 7-DHC. medchemexpress.com Similarly, deuterated standards for 7-DHC oxidation products, like d7-DHCEO (a downstream product of 7-DHC epoxide), are used for precise quantification. nih.gov This approach corrects for sample loss during extraction and purification and accounts for variations in ionization efficiency in the mass spectrometer, ensuring high accuracy and precision. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and specificity for the quantification of sterols and their metabolites. nih.gov This technique is particularly valuable for measuring low-abundance compounds in complex biological samples like skin biopsies or cell cultures. d-nb.inforesearchgate.net

A key challenge in analyzing 7-DHC and related compounds with electrospray ionization (ESI) is their poor ionization efficiency. To overcome this, a derivatization step is often employed. Treatment with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) adds nitrogen and oxygen molecules to the analyte, significantly improving its ionization and detection. d-nb.infonih.gov This derivatization shifts the mass-to-charge ratio (m/z) of 7-DHC from 384.6 to 559.6, which helps in separating it from other interfering molecules. nih.gov

The validation of an LC-MS/MS method for 7-DHC in human skin demonstrates the robustness of this approach. d-nb.inforesearchgate.net Key performance metrics from such a validated method are summarized below.

| Parameter | Result | Source |

| Linearity (r²) | 0.997 | d-nb.inforesearchgate.netnih.gov |

| Lower Limit of Quantification (LLoQ) | 1.6 µg/g | d-nb.inforesearchgate.netnih.gov |

| Upper Limit of Quantification (ULoQ) | 100 µg/g | d-nb.inforesearchgate.netnih.gov |

| Intra-assay Imprecision (%CV) | 4.32% | d-nb.inforesearchgate.netnih.gov |

| Inter-assay Imprecision (%CV) | 11.1% | d-nb.inforesearchgate.netnih.gov |

| Mean Recovery | 91.4% | d-nb.inforesearchgate.netnih.gov |

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are indispensable tools for investigating the molecular mechanisms underlying the formation of 7-DHC 5,6-oxide and its pathological consequences. These models allow researchers to study cellular responses in a controlled environment.

Use of Neuro2a Cells and Human Fibroblasts

Mouse neuroblastoma cells (Neuro2a) and human fibroblasts are widely used to model disorders of cholesterol biosynthesis, such as SLOS. nih.govnih.gov Neuro2a cells are particularly relevant for studying the neurological aspects of these diseases. acs.org Studies have shown that in Dhcr7-deficient Neuro2a cells, which mimic the biochemical defect in SLOS, there is a significant accumulation of 7-DHC. nih.gov This accumulation leads to spontaneous free radical peroxidation, generating a variety of cytotoxic oxysterols. nih.govacs.org

Similarly, fibroblasts cultured from SLOS patients exhibit elevated levels of 7-DHC and its oxidation products. nih.gov Research using these cell lines has been instrumental in identifying specific oxysterols, such as 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), which is formed from the 7-DHC 5,6-epoxide intermediate, as a key biomarker for 7-DHC oxidation. nih.gov

The table below presents findings on sterol concentrations in these cell models.

| Cell Type | Compound | Concentration (ng/µg protein) | Source |

| Control Human Fibroblasts | 7-Dehydrocholesterol (B119134) (7-DHC) | 0.1 ± 0.0 | researchgate.net |

| SLOS Human Fibroblasts | 7-Dehydrocholesterol (7-DHC) | 39.0 ± 1.0 | researchgate.net |

| Control Human Fibroblasts | DHCEO | 0.8 ± 0.1 | researchgate.net |

| SLOS Human Fibroblasts | DHCEO | 12.0 ± 1.2 | researchgate.net |

| Control Neuro2a Cells | 7-Dehydrocholesterol (7-DHC) | 0.2 ± 0.0 | researchgate.net |

| Dhcr7-deficient Neuro2a Cells | 7-Dehydrocholesterol (7-DHC) | 33.0 ± 2.0 | nih.govresearchgate.net |

| Control Neuro2a Cells | DHCEO | 0.0 ± 0.0 | researchgate.net |

| Dhcr7-deficient Neuro2a Cells | DHCEO | 0.2 ± 0.0 | researchgate.net |

Application of Human Induced Pluripotent Stem Cells (hiPSCs)

Human induced pluripotent stem cells (hiPSCs) offer a more advanced model for studying human development and disease. By reprogramming somatic cells (like fibroblasts) from patients with genetic disorders, researchers can generate hiPSCs that carry the patient's specific mutations. youtube.com These hiPSCs can then be differentiated into various cell types, such as neural progenitor cells (NPCs), providing a powerful "disease-in-a-dish" model. nih.govnih.gov

In the context of SLOS, hiPSCs derived from patient fibroblasts have been used to investigate the impact of 7-DHC accumulation on neurodevelopment. nih.gov LC-MS/MS analysis of these SLOS-derived hiPSCs and the NPCs they produce reveals a significant accumulation of 7-DHC and its derived oxysterols compared to cells from healthy individuals. nih.gov These models have demonstrated that the buildup of 7-DHC-derived oxysterols can cause premature neurogenesis and disrupt the proliferation and self-renewal of cortical neural precursors, providing critical insights into the neurological defects seen in SLOS patients. nih.govelifesciences.org

In Vivo Animal Models for Pathophysiological Research (e.g., Dhcr7-KO mice)

In vivo animal models are indispensable for investigating the pathophysiological consequences of elevated 7-dehydrocholesterol (7-DHC) and its subsequent oxidation to compounds like 7-Dehydrocholesterol 5,6-oxide. The primary model used in this research is the Dhcr7-knockout (Dhcr7-KO) mouse, which has a targeted disruption of the gene encoding 7-dehydrocholesterol reductase (DHCR7). This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-DHC to cholesterol. nih.govnih.gov

The Dhcr7-KO mouse serves as a robust model for the human genetic disorder Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene. nih.gov These mice replicate the key biochemical characteristic of SLOS: a significant accumulation of 7-DHC and a corresponding deficiency in cholesterol. nih.govnih.gov This biochemical environment provides a crucial platform for studying the downstream effects of 7-DHC accumulation, including its oxidation into various oxysterols. nih.gov Due to the inability of the Dhcr7-/- fetus to produce its own cholesterol, this model has also been instrumental in accurately determining the maternal versus fetal origin of sterols during gestation. nih.gov

Research using Dhcr7-KO mice has been pivotal in identifying and quantifying 7-DHC-derived oxysterols in vivo, particularly in brain tissue, which is heavily affected in SLOS. nih.gov Studies have revealed a profile of multiple oxysterols in the brains of KO mice that are absent in wild-type littermates. nih.gov One of the most significant findings was the identification and quantification of 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), a novel oxysterol proposed to be a biomarker for in vivo 7-DHC oxidation. nih.govresearchgate.net The formation of DHCEO is believed to proceed through intermediate products of 7-DHC free radical oxidation, such as 5α,6α-epoxycholest-7-en-3β-ol (an isomer of this compound). nih.govresearchgate.net

The pathophysiological insights gained from these models are significant. The accumulation of 7-DHC-derived oxysterols, particularly DHCEO, has been directly linked to neurodevelopmental defects. elifesciences.orgnih.gov In Dhcr7-KO mice, these oxysterols cause premature neurogenesis and a depletion of the cortical neural precursor pool, leading to a thinner cerebral cortex and abnormal cortical layering. elifesciences.orgnih.gov This provides a direct mechanistic link between the biochemical defect (7-DHC accumulation and oxidation) and the neurological phenotypes observed in SLOS. elifesciences.org

Beyond the central nervous system, other specialized Dhcr7-KO models have been developed. For instance, liver-specific Dhcr7 ablation in mice leads to elevated serum levels of 7-DHC and its oxysterols, which have been shown to be sufficient to cause autophagic defects in the retinal pigment epithelium (RPE), demonstrating a systemic impact of the metabolic disruption. arvojournals.org

In addition to genetic knockout models, pharmacological models have been employed. Treating rats with the DHCR7 inhibitor AY9944 induces a SLOS-like state, characterized by elevated 7-DHC levels. nih.gov This model has been used to study retinal degeneration, linking the accumulation of 7-DHC and its oxidative metabolites to pathologies in the eye. nih.gov

The table below summarizes representative findings from studies using Dhcr7-KO mouse models.

| Parameter | Dhcr7-KO Mouse Brain (E20) | Wild-Type Mouse Brain (E20) | Reference |

| 7-Dehydrocholesterol (7-DHC) | Elevated | Not specified/Low | nih.gov |

| Cholesterol | Reduced | Normal | nih.gov |

| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Significantly elevated | Undetectable | nih.gov |

| Cortical Layer Thickness | Reduced | Normal | elifesciences.org |

| Neurogenesis | Premature | Normal | elifesciences.orgnih.gov |

Investigative Approaches in Sterol Oxidomics and Lipidomics

The study of this compound and related oxysterols relies on advanced analytical methodologies within the fields of oxidomics and lipidomics. These approaches are designed to identify, characterize, and quantify complex mixtures of sterols and their oxidized metabolites in biological samples. nih.govlongdom.org Given the high reactivity of 7-dehydrocholesterol (7-DHC) toward free radical oxidation, meticulous analytical techniques are required to distinguish between in vivo metabolites and artifacts generated ex vivo during sample handling. nih.govresearchgate.net

A cornerstone of sterol oxidomics is the combination of chromatographic separation with mass spectrometry (MS). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a predominant technique. nih.gov Normal-phase high-performance liquid chromatography (NP-HPLC) is frequently used to separate the various isomeric oxysterols, which often have very similar structures. nih.govresearchgate.net This separation is typically coupled to a mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which allows for the sensitive detection and identification of compounds based on their mass-to-charge ratio (m/z). nih.gov Tandem mass spectrometry (MS/MS) further enhances selectivity and provides structural information by fragmenting the parent ion and analyzing the resulting product ions, which is crucial for the definitive identification of specific oxysterols in complex biological matrices like brain tissue. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for sterol analysis. nih.gov However, due to the low volatility of sterols, a chemical derivatization step, such as silylation, is typically required before analysis. This process can be tedious but results in excellent chromatographic separation and provides characteristic mass spectra that can be used for identification. nih.gov

A critical aspect of quantitative analysis in lipidomics is the use of isotope dilution mass spectrometry . nih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterium-labeled 7-DHC or DHCEO) to the sample at the beginning of the extraction process. nih.govresearchgate.net Because the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte, it accounts for any sample loss during extraction and purification and for variations in ionization efficiency in the mass spectrometer. This allows for highly accurate and precise quantification of the target oxysterol. nih.gov

To investigate the metabolic fate of 7-DHC and its primary oxidation products, researchers employ stable isotope labeling in cell culture . researchgate.net By incubating cells (such as Dhcr7-deficient fibroblasts) with isotopically labeled precursors like d7-7-DHC, scientists can trace the formation of downstream metabolites. researchgate.net The observation of matching labeled (d7) and unlabeled (d0) peaks in the HPLC-MS analysis confirms that a specific oxysterol is a true cellular metabolite of 7-DHC, effectively ruling out the possibility that it was formed as an artifact during sample processing. researchgate.net

The table below outlines the primary methodologies used in the analysis of 7-DHC-derived oxysterols.

| Methodology | Principle | Application in 7-DHC Oxysterol Research | Reference |

| NP-HPLC-MS/MS | Separation of isomers by normal-phase liquid chromatography followed by mass spectrometric detection and fragmentation for structural analysis. | Profiling and identification of novel oxysterols in tissues from Dhcr7-KO mice and SLOS patient cells. | nih.govnih.gov |

| GC-MS | Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection. | Qualitative and quantitative analysis of sterol profiles, including 7-DHC and cholesterol. | nih.govnih.gov |

| Isotope Dilution MS | Quantification using a stable isotope-labeled internal standard that mimics the analyte's behavior. | Accurate quantification of specific oxysterols, such as DHCEO, in biological samples. | nih.gov |

| Stable Isotope Labeling | Use of labeled precursors (e.g., d7-7-DHC) in cell culture to trace metabolic pathways. | Differentiating true in vivo metabolites from ex vivo oxidation artifacts; elucidating metabolic pathways of primary oxysterols. | researchgate.net |

Future Research Directions and Mechanistic Therapeutic Avenues

Elucidation of Undefined Enzymatic Pathways in Oxysterol Metabolism

While significant progress has been made in understanding the metabolism of 7-dehydrocholesterol (B119134) (7-DHC) and its derivatives, several enzymatic pathways involved in the biotransformation of 7-Dehydrocholesterol 5,6-oxide remain to be fully elucidated. The metabolism of primary oxysterols derived from 7-DHC, including the 5,6-epoxides, is a complex process that appears to involve epoxide ring opening, reduction of endoperoxides, and oxidation of allylic alcohols nih.gov.

Mechanistic studies have indicated that 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), a significant metabolite, is formed from 7-DHC-5α,6α-epoxide through a 7-cholesten-3β,5α,6β-triol intermediate nih.gov. While this provides a glimpse into the metabolic fate of the 5,6-oxide, the specific enzymes catalyzing each step are not fully characterized. It is hypothesized that cellular epoxide hydrolases are involved in the ring-opening of the 5,6-epoxide, analogous to the conversion of cholesterol 5,6-epoxide to cholestane-3β,5α,6β-triol by Δ⁵-steroid epoxide hydrolase nih.gov. However, the precise identity and regulation of the enzymes responsible for the metabolism of this compound are areas of active investigation. Future research will need to focus on identifying and characterizing these undefined enzymatic pathways to create a comprehensive map of oxysterol metabolism.

Detailed Characterization of Molecular Targets and Binding Interactions

A critical area of future research is the detailed characterization of the molecular targets of this compound and its downstream metabolites. A key identified target is cholesterol-5,6-epoxide hydrolase (ChEH) nih.govdoi.orgnih.gov. The β-isomer, 7-Dehydrocholesterol 5,6 beta-oxide, acts as a mechanism-based inhibitor of this enzyme, suggesting a covalent modification at the active site doi.orgnih.gov.

Further research has revealed that ChEH activity is carried out by a hetero-oligomeric complex, the microsomal antiestrogen (B12405530) binding site (AEBS) nih.govwikipedia.org. This complex is composed of two proteins: 3β-hydroxysterol-Δ⁸-Δ⁷-isomerase (D8D7I) and 3β-hydroxysterol-Δ⁷-reductase (DHCR7) nih.govwikipedia.org. The co-expression of both D8D7I and DHCR7 is necessary to fully reconstitute ChEH activity nih.gov. This finding establishes ChEH as a molecular target for not only oxysterols but also for various drugs of clinical interest nih.gov. The substrates of ChEH, cholestan-5α,6α-epoxy-3β-ol and cholestan-5β,6β-epoxy-3β-ol, are competitive ligands for tamoxifen (B1202) binding to the AEBS, highlighting the intricate relationship between these entities nih.gov.

Future studies should aim to elucidate the precise binding interactions between this compound and the ChEH/AEBS complex. Understanding the structural basis of this interaction will be crucial for the design of specific modulators of its activity.

Development of Mechanistic Probes and Inhibitors for Key Enzymes

The development of specific mechanistic probes and inhibitors is essential for dissecting the functional roles of the enzymes involved in this compound metabolism. 7-Dehydrocholesterol 5,6 beta-oxide itself has proven to be a valuable tool as a mechanism-based inhibitor of cholesterol oxide hydrolase doi.orgnih.gov. Its ability to covalently modify and inactivate the enzyme provides a powerful method for studying the enzyme's function doi.orgnih.gov.

In addition to directly targeting enzymes that metabolize the 5,6-oxide, inhibitors of upstream enzymes in the cholesterol biosynthesis pathway are also critical research tools. Inhibitors of 7-dehydrocholesterol reductase (DHCR7), such as AY9944, lead to the accumulation of 7-DHC, the precursor of this compound acs.orgnih.gov. This pharmacological manipulation allows for the study of the downstream consequences of elevated 7-DHC and its oxysterol metabolites.

Computational approaches are also being employed to identify pharmacophores, which are the essential chemical features responsible for the DHCR7-inhibiting activity of various medications nih.govacs.org. The identification of these active substructures is a crucial step toward the knowledge-based design of more potent and selective inhibitors. Future efforts in this area will likely focus on developing a diverse toolkit of chemical probes to investigate the activities of ChEH, DHCR7, and other yet-to-be-identified enzymes in the oxysterol metabolic pathway.

Exploration of this compound's Interplay with Other Biological Systems (e.g., virology, immune responses)

A growing body of evidence suggests a significant interplay between cholesterol metabolism, particularly the DHCR7/7-DHC axis, and the innate immune response to viral infections acs.orgnih.govbohrium.com. Upon viral infection, macrophages have been shown to reduce the expression of DHCR7 nih.govresearchgate.net. This reduction, or the pharmacological inhibition of DHCR7, leads to an accumulation of 7-DHC, which in turn can enhance the production of type I interferon (IFN-I), a critical component of the antiviral response nih.gov.

The accumulation of 7-DHC has been shown to promote the phosphorylation of IRF3, a key transcription factor in the IFN-I signaling pathway nih.gov. This suggests that 7-DHC and its subsequent metabolites, including this compound, may act as signaling molecules that modulate innate immunity. The antiviral effects of DHCR7 inhibition have been observed against a range of viruses, including Zika virus and vesicular stomatitis virus (VSV) acs.orgnih.gov.

Furthermore, the high reactivity of 7-DHC to free radical oxidation and the formation of various oxysterols are thought to play a role in cellular responses to oxidative stress, which is often associated with viral infections acs.org. Some oxysterols, such as 7-ketocholesterol, have demonstrated direct antiviral activities, although their efficacy can be counterbalanced by cytotoxic effects at higher concentrations nih.gov. The potential for 7-DHC and its derivatives to mediate ferroptosis, a form of programmed cell death, in response to viral-induced oxidative stress is another emerging area of interest acs.orgresearchgate.net.

Q & A

Q. Interpreting conflicting reports on this compound's cytotoxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.